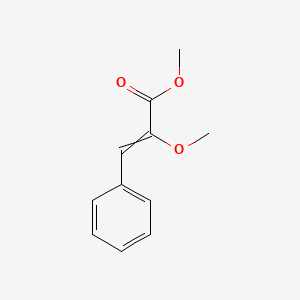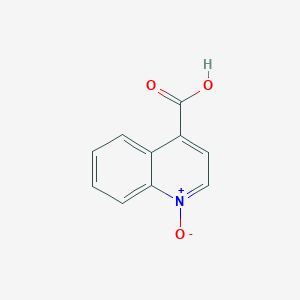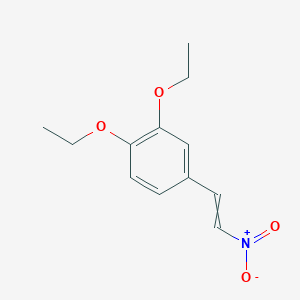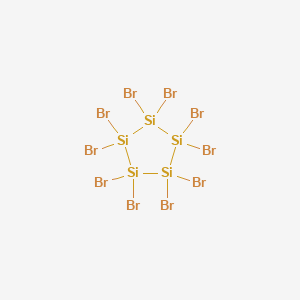silane CAS No. 40195-28-6](/img/structure/B14669618.png)
[(1-Methoxy-2-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H20O2Si. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols and amines.
Industry: The compound is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various enzymes and receptors, leading to the formation of desired products in synthetic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methoxy-2-methylprop-1-en-1-yl)oxysilane: Similar in structure but with a methyl group instead of a phenyl group.
1-Phenylprop-2-en-1-one: A related compound with a different functional group.
Uniqueness
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where the phenyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
40195-28-6 |
|---|---|
Molekularformel |
C13H20O2Si |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
(1-methoxy-2-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-11(12-9-7-6-8-10-12)13(14-2)15-16(3,4)5/h6-10H,1-5H3 |
InChI-Schlüssel |
VUINKDCMZKDQSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(OC)O[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)



![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)




